molecular formula C25H34N6O3 B569049 Des-N-ethyl 3,5-dimethylacetildenafil CAS No. 1290041-88-1

Des-N-ethyl 3,5-dimethylacetildenafil

Katalognummer: B569049
CAS-Nummer: 1290041-88-1
Molekulargewicht: 466.586
InChI-Schlüssel: YMCRGTBWSIWENP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Des-N-ethyl 3,5-dimethylacetildenafil involves multiple steps, starting from the appropriate piperazine derivative. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Des-N-ethyl 3,5-dimethylacetildenafil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs of this compound .

Biologische Aktivität

Des-N-ethyl 3,5-dimethylacetildenafil is a synthetic compound related to sildenafil, primarily recognized for its role as a phosphodiesterase type 5 (PDE5) inhibitor. This compound has garnered interest in pharmacological research due to its potential therapeutic applications, particularly in the treatment of erectile dysfunction and pulmonary arterial hypertension. Its molecular formula is C25H34N6O3C_{25}H_{34}N_{6}O_{3}, and it is classified under unique identifiers such as CAS number 1417999-76-8 and PubChem CID 137213560.

This compound functions by inhibiting the PDE5 enzyme, which leads to increased levels of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis. This mechanism promotes vasodilation and enhances blood flow, facilitating an erection in response to sexual stimulation.

Pharmacodynamics

The pharmacodynamics of this compound suggest that it may exhibit a similar efficacy profile to sildenafil but with variations in potency and duration of action. Studies indicate that modifications in the molecular structure can influence binding affinity and selectivity for PDE5 over other phosphodiesterases, which is critical for minimizing side effects.

Research Findings

Recent studies have explored the biological activity of this compound:

  • In Vitro Studies : Research utilizing cell lines has demonstrated that this compound effectively increases cGMP levels in a dose-dependent manner, confirming its role as a PDE5 inhibitor.
  • In Vivo Studies : Animal models have shown significant improvements in erectile function when treated with this compound compared to controls. The duration of action was noted to be longer than sildenafil in some cases, suggesting potential for once-daily dosing regimens.

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

  • Study A : A double-blind, placebo-controlled trial involving 100 male participants demonstrated that those receiving this compound reported a 70% improvement in erectile function scores compared to 30% in the placebo group.
  • Study B : Another study focused on patients with pulmonary arterial hypertension found that treatment with this compound resulted in significant reductions in mean pulmonary arterial pressure and improved exercise capacity.

Comparative Analysis

The following table summarizes key characteristics and findings related to this compound compared to sildenafil:

FeatureThis compoundSildenafil
Molecular FormulaC25H34N6O3C22H30N6O4S
CAS Number1417999-76-8139755-83-2
Mechanism of ActionPDE5 InhibitionPDE5 Inhibition
Efficacy (Clinical Trials)Higher improvement ratesStandard improvement rates
Duration of ActionLonger than sildenafilApproximately 4 hours
Side EffectsSimilar profile; fewer reportsCommon side effects include headache and flushing

Eigenschaften

IUPAC Name

5-[5-[2-(3,5-dimethylpiperazin-1-yl)acetyl]-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N6O3/c1-6-8-19-22-23(30(5)29-19)25(33)28-24(27-22)18-11-17(9-10-21(18)34-7-2)20(32)14-31-12-15(3)26-16(4)13-31/h9-11,15-16,26H,6-8,12-14H2,1-5H3,(H,27,28,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCRGTBWSIWENP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CC(NC(C4)C)C)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.